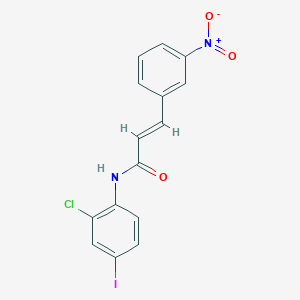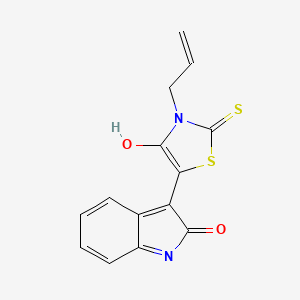![molecular formula C19H23ClN4O2 B6015504 2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-N-(4-methylphenyl)acetamide;hydrochloride](/img/structure/B6015504.png)
2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-N-(4-methylphenyl)acetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-N-(4-methylphenyl)acetamide;hydrochloride is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-N-(4-methylphenyl)acetamide;hydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities.
Scientific Research Applications
2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-N-(4-methylphenyl)acetamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The benzimidazole core allows it to bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate receptor functions by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzooxazol-4-yl]-1H-benzimidazole-4-carboxylate: Known for its cytotoxicity against cancer cell lines.
Benzimidazole Derivatives: Various derivatives exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-N-(4-methylphenyl)acetamide;hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-N-(4-methylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2.ClH/c1-14-7-9-15(10-8-14)21-18(25)13-23-17-6-3-2-5-16(17)22-19(23)20-11-4-12-24;/h2-3,5-10,24H,4,11-13H2,1H3,(H,20,22)(H,21,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPPXEKIHXAUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2NCCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(2-furyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6015421.png)
![(2-Benzyl-1,3-benzoxazol-5-yl)-[3-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B6015428.png)
![7-[(2-fluorophenyl)methyl]-2-(5-methyl-1H-pyrazole-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6015431.png)
![N-(2-fluorophenyl)-3-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6015443.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-piperidinesulfonamide](/img/structure/B6015459.png)

![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B6015469.png)
![(5Z)-3-(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B6015482.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pyridine-2-carboxamide](/img/structure/B6015488.png)
![N'-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE](/img/structure/B6015496.png)

![5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6015510.png)
![4-chloro-3-nitro-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B6015521.png)
![7-(2,3-dimethylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6015528.png)
